1-(5-(Bromomethyl)-2-methylphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Bromomethyl)-2-methylphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a bromomethyl group and a methyl group attached to a phenyl ring, which is further connected to a piperidine ring. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
Vorbereitungsmethoden
The synthesis of 1-(5-(Bromomethyl)-2-methylphenyl)piperidine typically involves several steps, starting from readily available precursors. One common method involves the bromination of 2-methylbenzyl alcohol to form 5-(bromomethyl)-2-methylbenzyl bromide. This intermediate is then reacted with piperidine under suitable conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial production methods for this compound may involve continuous flow reactions or other scalable processes to ensure high yield and purity. These methods are designed to be cost-effective and efficient, making the compound accessible for various applications .
Analyse Chemischer Reaktionen
1-(5-(Bromomethyl)-2-methylphenyl)piperidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the piperidine ring or the phenyl ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized piperidine derivatives, while oxidation reactions can produce aldehydes or acids.
Wissenschaftliche Forschungsanwendungen
1-(5-(Bromomethyl)-2-methylphenyl)piperidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities.
Medicine: Research is ongoing to explore the therapeutic potential of this compound.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-(Bromomethyl)-2-methylphenyl)piperidine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The piperidine ring may also interact with receptors or enzymes, modulating their activity .
The exact molecular pathways involved depend on the specific biological context. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit key enzymes required for bacterial growth .
Vergleich Mit ähnlichen Verbindungen
1-(5-(Bromomethyl)-2-methylphenyl)piperidine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid found in black pepper, known for its bio-enhancing properties.
Piperidine: The parent compound, which serves as a building block for many pharmaceuticals and natural products.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C13H18BrN |
---|---|
Molekulargewicht |
268.19 g/mol |
IUPAC-Name |
1-[5-(bromomethyl)-2-methylphenyl]piperidine |
InChI |
InChI=1S/C13H18BrN/c1-11-5-6-12(10-14)9-13(11)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 |
InChI-Schlüssel |
DSZDVWKTJPYUDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)CBr)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.